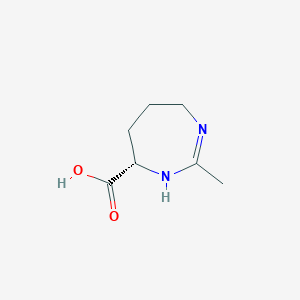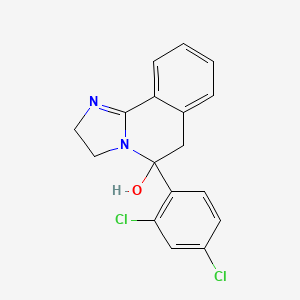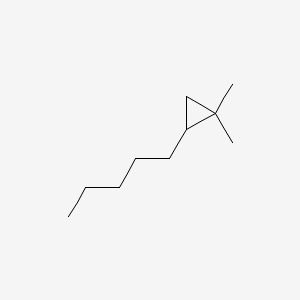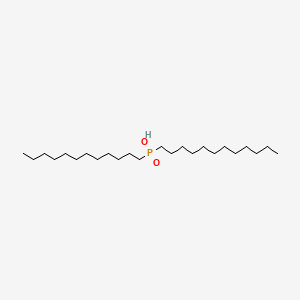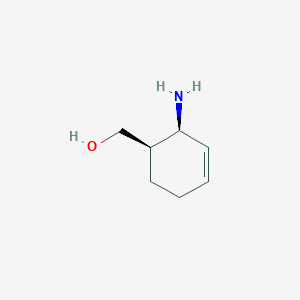
4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with acetyl, amino, and carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the cyclopentadiene ring, which undergoes acetylation to introduce the acetyl group. This is followed by amination to add the amino group and finally, the introduction of the carboxamide group through amidation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. Industrial methods also focus on minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetyl-5-amino-2-methylcyclopentadiene-1-carboxamide
- 4-Acetyl-5-amino-2-methylcyclopentene-1-carboxamide
- 4-Acetyl-5-amino-2-methylcyclopentane-1-carboxamide
Uniqueness
4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide is unique due to its specific substitution pattern on the cyclopentadiene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-4-3-6(5(2)12)8(10)7(4)9(11)13/h3,10H2,1-2H3,(H2,11,13) |
Clave InChI |
IUJVLZGNCFURHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C1)C(=O)C)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
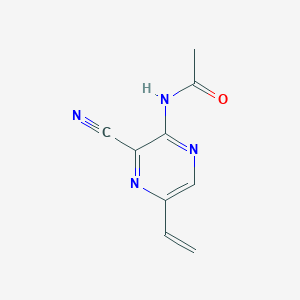
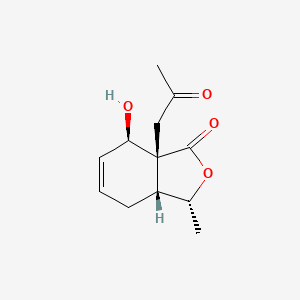
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)


